Fmoc-Sar-OH

Catalog No.
S892356
CAS No.
77128-70-2
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Sar-OH

CAS Number

77128-70-2

Product Name

Fmoc-Sar-OH

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2

InChI Key

CUJSWOOWOONPRH-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O

Fmoc-Sar-OH contains two key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This group protects the N-terminus (amino end) of the amino acid during peptide synthesis. Protection is necessary to ensure that only the desired amino acid reacts at each step. After the peptide chain is assembled, the Fmoc group can be removed using mild acidic conditions. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:
  • Sarcosine (Sar): This is a modified amino acid where the hydrogen atom on the alpha-carbon (the carbon next to the carboxylic acid group) is replaced by a methyl group. Sarcosine is not found naturally in proteins but can be incorporated into peptides to study their properties or improve their stability. Source: Berg, J. M., Tymoczko, J. L., & Stryer, L. (2012). Biochemistry. W. H. Freeman and Company.:

Fmoc-Sar-OH is particularly valuable in peptide synthesis for several reasons:

  • Simple structure: Sarcosine's lack of a side chain simplifies the process of peptide chain assembly and purification.
  • Glycine-like properties: Sarcosine shares some properties with glycine, the smallest natural amino acid. This allows researchers to introduce a methyl group into a peptide without significantly altering its overall structure.
  • Improved stability: Peptides containing sarcosine can be more resistant to degradation by enzymes, making them useful for studying biological processes or developing drugs with longer lifespans.

Fmoc-Sarcosine-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-sarcosine, is a derivative of sarcosine, an amino acid characterized by its methylated structure. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the formation of peptide bonds. The molecular formula of Fmoc-Sarcosine-OH is C₁₈H₁₇N₁O₄, and it has a molecular weight of approximately 313.34 g/mol .

Fmoc-Sar-OH itself doesn't have a specific biological mechanism of action. However, the peptides synthesized using Fmoc-Sar-OH can have diverse biological activities depending on the specific amino acid sequence incorporated. These peptides can mimic natural hormones, enzymes, or other bioactive molecules, allowing researchers to study their function and develop potential therapeutic agents [].

Primarily in the context of solid-phase peptide synthesis. It can undergo coupling reactions with other amino acids or peptide fragments, facilitated by coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine). The Fmoc group can be removed using piperidine, allowing for subsequent reactions to occur at the amino site of the sarcosine moiety .

Example Reaction

  • Coupling Reaction:
    • Fmoc-Sarcosine-OH + Amino Acid + HATU + DIPEA → Peptide + By-products

While specific biological activities of Fmoc-Sarcosine-OH are less documented compared to other amino acids, its parent compound, sarcosine, has been studied for its potential roles in neuroprotection and as a biomarker for certain diseases. The incorporation of Fmoc-Sarcosine into peptides may enhance their stability and bioavailability, making them suitable for therapeutic applications. Furthermore, modifications in peptide structure can influence biological interactions and activities .

The synthesis of Fmoc-Sarcosine-OH typically involves the protection of the sarcosine amino group with the Fmoc group followed by deprotection steps during peptide synthesis.

General Synthesis Steps:

  • Protection: Sarcosine is reacted with Fmoc-Cl (Fmoc chloride) to form Fmoc-Sarcosine.
  • Coupling: The protected amino acid is coupled to a resin or another amino acid using standard peptide coupling protocols.
  • Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (Dimethylformamide) to expose the free amino group for further reactions .

Fmoc-Sarcosine-OH is primarily used in:

  • Solid-Phase Peptide Synthesis: As a building block for synthesizing peptides and proteins.
  • Bioconjugation: To create modified peptides that may exhibit enhanced properties or functionalities.
  • Research: In studies exploring the structure-function relationships of peptides involving sarcosine residues .

Interaction studies involving Fmoc-Sarcosine-OH typically focus on its role in peptide interactions with biological targets such as receptors and enzymes. The introduction of this compound into peptide sequences may alter binding affinities and biological responses due to changes in sterics and electronic properties imparted by the Fmoc group.

Similar Compounds

  • Sarcosine: The parent compound; lacks protective groups and has simpler reactivity.
  • Fmoc-Glycine-OH: Another Fmoc-protected amino acid; used similarly in peptide synthesis but lacks the methyl substitution found in sarcosine.
  • Fmoc-Alanine-OH: A common building block in peptide synthesis; structurally similar but different side chain properties.
CompoundStructure TypeUnique Features
SarcosineAmino AcidMethylated amine
Fmoc-Glycine-OHFmoc-Protected Amino AcidSimple structure, non-methylated
Fmoc-Alanine-OHFmoc-Protected Amino AcidContains an aliphatic side chain
Fmoc-Sarcosine-OHFmoc-Protected Amino AcidUnique methyl substitution enhancing solubility

Uniqueness

Fmoc-Sarcosine-OH stands out due to its unique combination of a methylated amine structure and the protective Fmoc group, which provides specific advantages in terms of stability and reactivity during peptide synthesis compared to its non-methylated counterparts.

Fmoc-Sar-OH, systematically named 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid, is a protected derivative of the non-proteinogenic amino acid sarcosine (N-methylglycine). Its structure integrates a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protecting agent for the amine functionality during peptide synthesis. Common synonyms include N-Fmoc-sarcosine, Fmoc-N-methylglycine, and Fmoc-Sar-OH. The compound’s IUPAC name reflects its carbamate linkage between the Fmoc group and the N-methylated glycine backbone.

Historical Context and Development

The Fmoc protecting group was first introduced by Carpino and Han in the 1970s as part of efforts to improve orthogonality in solid-phase peptide synthesis (SPPS). Unlike the earlier tert-butoxycarbonyl (Boc) strategy, Fmoc chemistry offered base-labile deprotection, which proved compatible with acid-sensitive peptide sequences and side-chain functionalities. Fmoc-Sar-OH emerged as a critical building block for incorporating sarcosine residues into synthetic peptides, enabling studies on conformational flexibility and biological activity. Its adoption accelerated in the 1990s alongside advances in automated SPPS, particularly for synthesizing peptidomimetics and polymers.

Significance in Synthetic Chemistry

Fmoc-Sar-OH is pivotal in peptide chemistry due to sarcosine’s unique properties. The N-methyl group introduces steric hindrance, reducing hydrogen bonding and enhancing proteolytic stability in peptides. This makes the compound invaluable for designing therapeutics, biomaterials, and tools for studying protein interactions. Additionally, its compatibility with green chemistry methodologies, such as ultrasound-assisted coupling, underscores its versatility in modern synthetic workflows.

Chemical Structure and Properties

Molecular Structure and Formula

Fmoc-Sar-OH consists of a sarcosine backbone (N-methylglycine) modified with an Fmoc group at the amine terminus. Its molecular formula is C₁₈H₁₇NO₄, with a molecular weight of 311.33 g/mol. The structure features:

  • A fluorenylmethoxycarbonyl (Fmoc) group providing UV-detectable deprotection byproducts.
  • A methylated amine (-N(CH₃)-) conferring rigidity to peptide chains.
  • A carboxylic acid (-COOH) for coupling to subsequent amino acids.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₇NO₄
Molecular Weight311.33 g/mol
Melting Point160–165°C (decomposition)
SolubilityDMSO (100 mg/mL), DMF, dichloromethane
StabilityBase-sensitive; stable under acidic conditions

Physicochemical Properties

Fmoc-Sar-OH exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. The Fmoc group’s fluorescence ($$\lambda{\text{ex}} = 265 \, \text{nm}, \lambda{\text{em}} = 305 \, \text{nm}$$) allows real-time monitoring of deprotection during SPPS. Its stability in trifluoroacetic acid (TFA) makes it compatible with standard peptide cleavage conditions, while piperidine (20–50% in DMF) selectively removes the Fmoc group.

Synthetic Applications

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Sar-OH is a cornerstone in SPPS for introducing sarcosine residues. Key steps include:

  • Deprotection: Piperidine cleaves the Fmoc group, generating dibenzofulvene as a UV-active byproduct.
  • Coupling: Activators like HATU or HBTU facilitate amide bond formation with incoming amino acids.
  • Chain Elongation: Iterative deprotection/coupling cycles yield peptides with precise N-methylation patterns.

Example Synthesis (Adapted from ):

# Resin loading with Fmoc-Sar-OH  resin + Fmoc-Sar-OH → Fmoc-Sar-resin  # Deprotection with piperidine  Fmoc-Sar-resin → H-Sar-resin + dibenzofulvene  # Coupling with HATU/DIPEA  H-Sar-resin + Fmoc-Sar-OH → Fmoc-Sar-Sar-resin  

Functionalization and Polymer Synthesis

Sarcosine’s N-methyl group enables the synthesis of poly-sarcosines (pSars), which exhibit PEG-like properties such as hydrophilicity and low immunogenicity. These polymers are used in drug delivery systems to enhance pharmacokinetics. For example, Fmoc-Sar-Sar-OH (a dimeric building block) allows stepwise assembly of monodisperse pSars via SPPS.

Comparison with Other Fmoc-Amino Acids

Unlike glycine, sarcosine’s methyl group reduces conformational flexibility, making Fmoc-Sar-OH ideal for rigidifying peptide backbones. This contrasts with Fmoc-Pro-OH, which induces turns via its pyrrolidine ring. The table below highlights key differences:

Table 2: Fmoc-Sar-OH vs. Related Building Blocks

PropertyFmoc-Sar-OHFmoc-Gly-OHFmoc-Pro-OH
Backbone FlexibilityModerateHighLow (cyclic structure)
Hydrogen BondingReducedHighN/A
Common UsesProtease resistanceFlexible linkersβ-turn induction

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: $$^1\text{H}$$ NMR (DMSO-d₆) shows characteristic signals for the fluorenyl group (δ 7.2–7.8 ppm) and methyl groups (δ 2.8–3.0 ppm).
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 311.33).
  • IR Spectroscopy: Carbamate C=O stretch at ~1700 cm⁻¹ and carboxylic acid O-H at ~2500 cm⁻¹.

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns (ACN/water gradients) resolve Fmoc-Sar-OH from byproducts, with retention times ~6–13 minutes.
  • TLC: Rf = 0.65 in DCM/MeOH (85:15).

Industrial and Research Applications

Pharmaceutical Research

Fmoc-Sar-OH is used to synthesize peptide therapeutics targeting oncology (e.g., kinase inhibitors) and immunology (e.g., cytokine modulators). Its incorporation enhances metabolic stability, as seen in vasopressin analogs with prolonged half-lives.

Material Science

Poly-sarcosines derived from Fmoc-Sar-OH serve as stealth coatings for nanoparticles, reducing opsonization and improving tumor targeting. Recent studies highlight their use in mRNA delivery systems as alternatives to PEG.

Case Studies and Innovations

  • Peptoid Synthesis: Fmoc-Sar-OH facilitated the development of N-substituted glycine oligomers (peptoids) with antimicrobial activity.
  • Green Chemistry: Ultrasound-assisted Fmoc protection reduced reaction times from hours to minutes, improving synthetic efficiency.

Emerging Trends

Advances in continuous-flow SPPS and machine learning-guided peptide design are expanding Fmoc-Sar-OH’s utility. Novel derivatives like Fmoc-Sar-Sar-OH enable rapid assembly of sequence-defined polymers for biomedicine.

XLogP3

2.8

Sequence

G

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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